molecular formula C9H4ClF3S B14239317 5-Chloro-3-(trifluoromethyl)-1-benzothiophene CAS No. 617706-25-9

5-Chloro-3-(trifluoromethyl)-1-benzothiophene

Cat. No.: B14239317
CAS No.: 617706-25-9
M. Wt: 236.64 g/mol
InChI Key: PJXANUOAMJFHOP-UHFFFAOYSA-N
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Description

5-Chloro-3-(trifluoromethyl)-1-benzothiophene is an organic compound that belongs to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. The presence of chlorine and trifluoromethyl groups in the structure of this compound imparts unique chemical properties, making it a valuable compound in various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-(trifluoromethyl)-1-benzothiophene typically involves the introduction of chlorine and trifluoromethyl groups into the benzothiophene core. One common method involves the reaction of 3-(trifluoromethyl)thiophene with a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to ensure selectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of advanced catalytic systems and optimized reaction conditions can further improve the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-(trifluoromethyl)-1-benzothiophene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The compound can undergo reduction to form the corresponding dihydrobenzothiophene derivatives.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Major Products Formed

    Substitution Reactions: Formation of various substituted benzothiophenes.

    Oxidation Reactions: Formation of sulfoxides and sulfones.

    Reduction Reactions: Formation of dihydrobenzothiophene derivatives.

Scientific Research Applications

5-Chloro-3-(trifluoromethyl)-1-benzothiophene has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-3-(trifluoromethyl)-1-benzothiophene involves its interaction with specific molecular targets and pathways. The presence of the chlorine and trifluoromethyl groups enhances its binding affinity to target proteins and enzymes, leading to modulation of their activity. The compound may inhibit or activate certain biochemical pathways, resulting in its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-3-(trifluoromethyl)-1H-indole
  • 5-Chloro-3-(trifluoromethyl)-2-pyridone
  • 5-Chloro-3-(trifluoromethyl)-1H-pyrrole

Uniqueness

5-Chloro-3-(trifluoromethyl)-1-benzothiophene is unique due to its specific structural features, including the benzothiophene core and the presence of both chlorine and trifluoromethyl groups. These features contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds.

Properties

IUPAC Name

5-chloro-3-(trifluoromethyl)-1-benzothiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4ClF3S/c10-5-1-2-8-6(3-5)7(4-14-8)9(11,12)13/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJXANUOAMJFHOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=CS2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4ClF3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10729735
Record name 5-Chloro-3-(trifluoromethyl)-1-benzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10729735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

617706-25-9
Record name 5-Chloro-3-(trifluoromethyl)-1-benzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10729735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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